molecular formula C22H14O3S B273745 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate

4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate

Cat. No. B273745
M. Wt: 358.4 g/mol
InChI Key: HTMAMZILSQVNPL-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate, also known as BZP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiophene derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate is not fully understood. However, it has been suggested that 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate has also been found to possess antitumor properties by inducing apoptosis in cancer cells. Additionally, 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate in lab experiments is its ability to exhibit multiple pharmacological activities, making it a versatile compound for various research applications. However, one limitation of using 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer. Another direction is to further elucidate its mechanism of action and explore its potential as a therapeutic agent for various diseases. Additionally, the synthesis of new derivatives of 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate involves the condensation reaction between 3-benzothienylidene acetic acid and 4-(chloromethyl)benzoic acid. The reaction is carried out in the presence of a suitable base and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization or column chromatography.

Scientific Research Applications

4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit various pharmacological activities, such as anti-inflammatory, antitumor, and antioxidant properties. 4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a treatment method for cancer.

properties

Product Name

4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate

Molecular Formula

C22H14O3S

Molecular Weight

358.4 g/mol

IUPAC Name

[4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C22H14O3S/c23-21-18-8-4-5-9-19(18)26-20(21)14-15-10-12-17(13-11-15)25-22(24)16-6-2-1-3-7-16/h1-14H/b20-14+

InChI Key

HTMAMZILSQVNPL-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)C4=CC=CC=C4S3

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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